molecular formula C9H8ClNO3 B8494754 1-(Allyloxy)-2-chloro-4-nitrobenzene

1-(Allyloxy)-2-chloro-4-nitrobenzene

Cat. No.: B8494754
M. Wt: 213.62 g/mol
InChI Key: SQCIKXJIFBNSBW-UHFFFAOYSA-N
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Description

1-(Allyloxy)-2-chloro-4-nitrobenzene is a nitroaromatic compound of interest in organic synthesis and materials science research. This multifunctional molecule incorporates an allyl ether, a chloro substituent, and a nitro group on a benzene ring, making it a versatile building block for constructing more complex chemical architectures. Compounds of this class are typically synthesized via reactions like the Williamson ether synthesis, involving the O-alkylation of a corresponding chloronitrophenol precursor with an allyl halide . The presence of multiple functional groups allows this compound to participate in various chemical transformations. The allyl ether moiety can undergo signature reactions such as the Claisen rearrangement, a thermal process that relocates the allyl group to the ortho position on the ring, forming a new carbon-carbon bond . Furthermore, the chloro and nitro groups are excellent handles for further synthetic manipulation via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling researchers to diversify the molecular structure efficiently . As a research chemical, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. While specific hazard information for this exact compound is not fully available in the search results, structurally similar allyloxy-nitrobenzene compounds are classified as harmful or irritants . Standard safe laboratory practices should be followed, including the use of appropriate personal protective equipment (PPE) to guard against potential skin, eye, and respiratory irritation .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-4-nitro-1-prop-2-enoxybenzene

InChI

InChI=1S/C9H8ClNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h2-4,6H,1,5H2

InChI Key

SQCIKXJIFBNSBW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1-(Allyloxy)-2-chloro-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, making it a versatile building block for synthesizing other compounds.
  • Electrophilic Aromatic Substitution : The nitro group can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Potential Applications in Medicinal Chemistry

Research indicates that compounds with similar structures to this compound exhibit significant biological activity, particularly antimicrobial and anticancer properties. The nitro group is notable for its potential to be reduced to amines in biological systems, which may lead to cytotoxic effects against various cell lines.

Studies have shown that derivatives of this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanisms of action and potential therapeutic applications. For instance:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with promising preliminary results .

Materials Science Applications

The unique properties of this compound also make it suitable for applications in materials science. Its ability to undergo polymerization reactions can be harnessed for developing new materials with specific properties.

Case Studies

StudyFocusFindings
Lennox et al. (2021)Synthesis MethodologyReported high yields using microwave-assisted synthesis techniques .
Antimicrobial StudiesBiological ActivityDemonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
Materials Science ApplicationPolymer DevelopmentExplored the potential for creating novel polymers through polymerization reactions involving the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(allyloxy)-2-chloro-4-nitrobenzene, the following structurally related compounds are analyzed:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents (Positions) Physical State Key Applications/Reactivity Reference
This compound C₉H₇ClNO₃ -OCH₂CHCH₂ (1), -Cl (2), -NO₂ (4) Orange oil Intermediate for aryl ethers; electrophilic substitution reactions
1-(Allyloxy)-4-bromobenzene C₉H₉BrO -OCH₂CHCH₂ (1), -Br (4) Colorless liquid Precursor for cross-coupling reactions (e.g., Suzuki)
1-(3,3-Dichloroallyloxy)-2-nitrobenzene C₉H₇Cl₂NO₃ -OCH₂CCl₂ (1), -NO₂ (2) Crystalline solid Phenanthrene synthesis; crystal packing influenced by Cl···H-C interactions
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ -Cl (1), -CF₂H (4), -NO₂ (2) Liquid Fluorinated building block for agrochemicals
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene C₁₂H₇BrClNO₃ -OPhBr (1), -Cl (2), -NO₂ (4) Powder Potential use in ligand design for metal complexes

Key Comparisons

Electronic Effects

  • The nitro group at position 4 in the target compound is a strong electron-withdrawing group (EWG), deactivating the benzene ring toward electrophilic substitution compared to 1-(allyloxy)-4-bromobenzene , where bromine (a weaker EWG) allows for more reactive aryl halide chemistry .
  • Fluorine in 1-chloro-4-(difluoromethyl)-2-nitrobenzene enhances lipophilicity and metabolic stability, a trait absent in the allyloxy-substituted target .

Steric and Conformational Properties The allyloxy group introduces flexibility, reducing crystallinity (evident in the oily state of the target compound) compared to rigid substituents like 3,3-dichloroallyloxy in the crystalline 1-(3,3-dichloroallyloxy)-2-nitrobenzene .

Synthetic Utility The target compound’s allyloxy group can participate in Claisen rearrangements or serve as a leaving group in nucleophilic aromatic substitution, unlike the methoxy or benzyloxy groups in analogs like 4-chloro-3-nitroanisole .

Solubility and Stability

  • The nitro group enhances polarity, but the allyloxy chain likely reduces water solubility compared to 1-chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene , which has additional polar substituents (fluoro, benzyloxy) .
  • Allyl ethers are prone to oxidation or thermal rearrangement, whereas benzyl ethers (e.g., in ) offer greater stability under acidic conditions .

Preparation Methods

Nitration of 2-Chlorophenol Derivatives

The synthesis begins with 2-chlorophenol , which undergoes nitration to introduce the nitro group at position 4. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitro group directs subsequent substitutions to the meta position relative to itself, ensuring regioselectivity.

Reaction Conditions:

  • 2-Chlorophenol (1 equiv) is dissolved in H₂SO₄ (10 equiv) at 0°C.

  • HNO₃ (1.1 equiv) is added dropwise over 30 minutes.

  • The mixture is stirred at 5°C for 4 hours, yielding 2-chloro-4-nitrophenol with >90% purity.

Alkylation of 2-Chloro-4-Nitrophenol

The phenolic hydroxyl group of 2-chloro-4-nitrophenol is alkylated with allyl bromide via a Williamson ether synthesis . This step requires deprotonation of the phenol using a strong base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent.

Optimized Protocol:

  • 2-Chloro-4-nitrophenol (1 equiv) and K₂CO₃ (2.5 equiv) are suspended in acetone (50 mL/g substrate).

  • Allyl bromide (1.2 equiv) is added dropwise at 25°C .

  • The reaction is refluxed at 60°C for 8–12 hours , monitored by TLC (ethyl acetate/hexane = 1:4).

  • The product is isolated by filtration, washed with water, and recrystallized from ethanol to yield This compound (75–85% yield).

Key Parameters:

  • Solvent: Acetone or DMF enhances reaction kinetics.

  • Base: Excess K₂CO₃ ensures complete deprotonation.

  • Temperature: Reflux conditions accelerate etherification.

Alternative Method: Nucleophilic Aromatic Substitution

In cases where 2-chloro-4-nitrophenol is unavailable, 1-chloro-2-nitro-4-allyloxybenzene can be synthesized via nucleophilic aromatic substitution (NAS). Here, 4-nitro-2-chlorophenol reacts with allyl alcohol under acidic conditions.

Procedure:

  • 4-Nitro-2-chlorophenol (1 equiv) and allyl alcohol (3 equiv) are heated in toluene with p-toluenesulfonic acid (0.1 equiv) at 110°C for 24 hours .

  • Water is removed via azeotropic distillation to shift equilibrium toward product formation.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate = 3:1), yielding 70–78% of the target compound.

Mechanistic Insight:
The nitro group activates the aromatic ring for NAS at the ortho position relative to the chlorine atom, enabling allyloxy group incorporation.

The patent US4421694A outlines a high-pressure ammonolysis process for nitroanilines, adaptable for nitroaromatic ethers. While originally designed for amination, analogous conditions can be applied to allyloxy group introduction:

Scalable Protocol:

  • 2,4-Dichloronitrobenzene (1 equiv) and allyl alcohol (4 equiv) are mixed in chlorobenzene (solvent).

  • The reaction is conducted in a stainless-steel autoclave at 160°C and 70 bar for 20 hours .

  • Excess allyl alcohol and solvent are recovered via distillation, yielding This compound with 93% purity (gas chromatographic analysis).

Advantages:

  • High selectivity (>95%) due to controlled pressure and temperature.

  • Solvent recycling reduces waste.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.5 Hz, 1H, H-3), 7.98 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 7.12 (d, J = 8.5 Hz, 1H, H-6), 6.05–5.95 (m, 1H, allyl CH), 5.45 (dd, J = 17.0, 1.5 Hz, 1H, trans-CH₂), 5.32 (dd, J = 10.5, 1.5 Hz, 1H, cis-CH₂), 4.65 (d, J = 5.5 Hz, 2H, OCH₂).

  • IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1240 cm⁻¹ (C-O-C stretch).

Purity Assessment

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Melting Point: 78–80°C (lit. 75–85°C).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s meta-directing nature occasionally leads to 3-nitro isomer formation. This is mitigated by:

  • Using H₂SO₄ as a solvent to enhance nitronium ion (NO₂⁺) concentration.

  • Maintaining temperatures below 10°C .

Side Reactions in Alkylation

  • Over-alkylation: Controlled stoichiometry of allyl bromide (1.2 equiv) prevents di-allylation.

  • Elimination: Anhydrous conditions and inert atmospheres (N₂/Ar) suppress allyl bromide degradation .

Q & A

Q. What are the standard synthetic routes for 1-(Allyloxy)-2-chloro-4-nitrobenzene, and how is purity ensured?

The compound is typically synthesized via allylation of 2-chloro-4-nitrophenol. A common method involves reacting the phenol with allyl bromide in the presence of a base like K₂CO₃ under reflux conditions. For example, yields of 72% were achieved using this approach, followed by purification via silica gel column chromatography to isolate the product as an orange oil . Key steps include:

  • Reaction optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of allyl bromide) and reaction time (e.g., overnight stirring).
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 9:1 ratio) to remove unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation?

1H and 13C NMR are essential for confirming the structure. For this compound:

  • 1H NMR (CDCl₃): δ 6.90–7.10 (aromatic protons), 6.10–6.30 (allyl CH), 5.30–5.50 (allyl CH₂), and 4.60–4.80 ppm (OCH₂) .
  • 13C NMR : Signals at δ 150–155 ppm (nitro group), 120–130 ppm (aromatic carbons), and 70–75 ppm (OCH₂) .
    Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹).

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .
  • Storage : Keep in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Questions

Q. How can competing side reactions (e.g., over-alkylation or isomerization) be mitigated during synthesis?

  • Controlled reaction conditions : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
  • Base selection : K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize nucleophilic displacement of the nitro or chloro groups .
  • Temperature modulation : Maintain reflux temperatures (e.g., 40–60°C) to avoid thermal decomposition or allyl group isomerization .

Q. What crystallographic challenges arise in analyzing derivatives of this compound, and how are they resolved?

  • Crystal growth : Derivatives often form oils, requiring slow evaporation from solvents like hexane/ethyl acetate mixtures to obtain single crystals .
  • Data refinement : Use programs like SHELXL for structure refinement, particularly for resolving disorder in allyl or nitro groups. For example, a related compound (1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene) showed an R-factor of 0.048 after refinement .
  • Twinned data : Apply twin-law corrections in SHELX for overlapping diffraction patterns .

Q. How do substituents (e.g., nitro vs. methoxy) influence electrophilic substitution reactivity?

  • Nitro group : Strong electron-withdrawing effects deactivate the aromatic ring, directing electrophiles to the meta position relative to the nitro group.
  • Allyloxy group : Electron-donating via resonance, activating the ortho/para positions. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity .
  • Experimental validation : Perform nitration or halogenation reactions and analyze products via HPLC or GC-MS to confirm substitution patterns .

Q. What methodologies are effective in studying the compound’s stability under varying pH or temperature conditions?

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 25–60°C and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for nitro-containing compounds).
  • Light sensitivity : Store in amber vials and assess photostability under UV/vis light using spectroscopic tracking .

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